molecular formula C20H15BrN4O B15009619 6-Amino-4-(2-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B15009619
M. Wt: 407.3 g/mol
InChI Key: FRZQMEKVNHJFIX-UHFFFAOYSA-N
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Description

6-AMINO-4-(2-BROMOPHENYL)-3-METHYL-1-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazole derivatives

Preparation Methods

The synthesis of 6-AMINO-4-(2-BROMOPHENYL)-3-METHYL-1-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-component reactions (MCRs) that are efficient and environmentally friendly. One common method involves the use of CoCeO2 nanoparticles as a catalyst in an aqueous medium. This method is advantageous due to its high yield, short reaction time, and the use of non-toxic materials . Another approach involves the use of choline chloride/thiourea as a catalyst under reflux or ultrasonic irradiation conditions .

Chemical Reactions Analysis

6-AMINO-4-(2-BROMOPHENYL)-3-METHYL-1-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-AMINO-4-(2-BROMOPHENYL)-3-METHYL-1-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-4-(2-BROMOPHENYL)-3-METHYL-1-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-AMINO-4-(2-BROMOPHENYL)-3-METHYL-1-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C20H15BrN4O

Molecular Weight

407.3 g/mol

IUPAC Name

6-amino-4-(2-bromophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H15BrN4O/c1-12-17-18(14-9-5-6-10-16(14)21)15(11-22)19(23)26-20(17)25(24-12)13-7-3-2-4-8-13/h2-10,18H,23H2,1H3

InChI Key

FRZQMEKVNHJFIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3Br)C4=CC=CC=C4

Origin of Product

United States

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